Dimethyl 2-[2-(4-methoxyphenyl)hydrazono]-3-oxopentanedioate
Description
Dimethyl 2-[2-(4-methoxyphenyl)hydrazono]-3-oxopentanedioate (CAS: 121582-52-3) is a hydrazone-containing dicarboxylate ester characterized by a 3-oxopentanedioate backbone substituted with a 4-methoxyphenyl hydrazone group. This compound is synthesized via condensation reactions involving hydrazine derivatives and β-keto esters, as inferred from analogous synthetic routes in the literature . Applications likely include roles as intermediates in pharmaceuticals or agrochemicals, given the prevalence of similar hydrazone derivatives in these fields .
Properties
CAS No. |
121582-52-3 |
|---|---|
Molecular Formula |
C14H16N2O6 |
Molecular Weight |
308.29 g/mol |
IUPAC Name |
dimethyl 3-hydroxy-2-[(4-methoxyphenyl)diazenyl]pent-2-enedioate |
InChI |
InChI=1S/C14H16N2O6/c1-20-10-6-4-9(5-7-10)15-16-13(14(19)22-3)11(17)8-12(18)21-2/h4-7,17H,8H2,1-3H3 |
InChI Key |
PKXPMSXVKXFGEF-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N=NC(=C(CC(=O)OC)O)C(=O)OC |
Canonical SMILES |
COC1=CC=C(C=C1)N=NC(=C(CC(=O)OC)O)C(=O)OC |
Synonyms |
DIMETHYL 2-[2-(4-METHOXYPHENYL)HYDRAZONO]-3-OXOPENTANEDIOATE |
Origin of Product |
United States |
Preparation Methods
Solvent and Base Selection
The choice of solvent and base significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance the nucleophilicity of hydrazines, accelerating condensation. In contrast, protic solvents like ethanol favor thermodynamic control, improving crystallinity. Bases such as potassium carbonate neutralize byproducts (e.g., HCl), driving the reaction to completion.
| Parameter | Optimal Conditions | Yield Impact |
|---|---|---|
| Solvent | Ethanol or DMF | High yield (75–85%) |
| Temperature | Reflux (78–100°C) | Faster kinetics |
| Base | Potassium carbonate | Byproduct removal |
Purification Techniques
Crude products often contain unreacted starting materials or side products. Recrystallization from ethyl acetate/hexane mixtures yields high-purity material (>95%), as evidenced by the supplier specification. For further purification, column chromatography with silica gel and a gradient eluent (hexane to ethyl acetate) resolves closely related impurities.
Analytical Characterization
Spectroscopic Data
Physicochemical Properties
Challenges and Limitations
-
Hydrazine Stability : 4-Methoxyphenylhydrazine is moisture-sensitive, requiring anhydrous conditions.
-
Byproduct Formation : Over-reaction can lead to bis-hydrazones, necessitating strict stoichiometric control.
-
Scalability : Patent methods often prioritize purity over yield, complicating industrial-scale production .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-[2-(4-methoxyphenyl)hydrazono]-3-oxopentanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the hydrazono group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.
Scientific Research Applications
Chemistry
Dimethyl 2-[2-(4-methoxyphenyl)hydrazono]-3-oxopentanedioate serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for various modifications that can lead to new compounds with diverse functionalities. Researchers utilize it in the development of novel synthetic pathways and as an intermediate in organic synthesis .
Research indicates that this compound exhibits potential biological activities, including:
- Antimicrobial Properties: Studies have shown that derivatives of hydrazones can possess significant antimicrobial activity, making them candidates for further exploration in pharmaceutical applications .
- Anticancer Properties: Preliminary investigations suggest that compounds with similar structures may interact with biological targets involved in cancer progression, warranting further study into their mechanisms of action .
Medicinal Chemistry
The compound is being investigated for its therapeutic potential, particularly in the development of drugs targeting specific diseases. Its ability to form hydrogen bonds due to the hydrazono group may influence its interaction with biological macromolecules, which is crucial for drug design .
Industrial Applications
In industrial settings, this compound could be utilized as an intermediate in chemical manufacturing processes. Its unique properties may also allow it to be incorporated into the development of new materials, enhancing performance characteristics in various applications .
Case Study 1: Antimicrobial Activity
A study conducted by Pahovnik et al. (2009) explored the synthesis of various hydrazone derivatives from dimethyl 3-oxopentane-1,5-dioates. The resulting compounds demonstrated varying degrees of antimicrobial activity against several bacterial strains, highlighting the potential of this compound as a lead compound in drug development .
Case Study 2: Anticancer Research
Research published in recent years has focused on the anticancer properties of hydrazone derivatives similar to this compound. These studies suggest that modifications to the hydrazono group can enhance cytotoxicity against cancer cell lines, indicating a promising avenue for future therapeutic agents .
Mechanism of Action
The mechanism of action of Dimethyl 2-[2-(4-methoxyphenyl)hydrazono]-3-oxopentanedioate involves its interaction with specific molecular targets. The hydrazono group can form hydrogen bonds with biological molecules, potentially affecting their function. The methoxyphenyl group may also interact with various enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound shares core features with several analogs, differing primarily in substituents and functional groups:
Key Observations :
- The target compound and 5d share the 4-methoxyphenyl hydrazone group but differ in backbone (malononitrile vs. dicarboxylate ester) and additional substituents (thiocyanate in 5d).
- The compound from replaces the hydrazone with a dimethylamino group, altering electronic properties and reactivity.
- The ethyl chloro-hydrazonoacetate retains the hydrazone but features a simpler ester structure and a chloro substituent.
Physical and Spectral Properties
Analysis :
- The target compound’s spectral data would align with β-keto ester and hydrazone signatures, similar to 5d but without thiocyanate or nitrile peaks.
Biological Activity
Dimethyl 2-[2-(4-methoxyphenyl)hydrazono]-3-oxopentanedioate, with the CAS number 121582-52-3, is an organic compound characterized by its unique hydrazono and methoxyphenyl groups. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer studies.
- Molecular Formula : C₁₄H₁₆N₂O₆
- Molecular Weight : 308.29 g/mol
- Melting Point : 110-113 °C
- Structure : The compound features a hydrazono group (-N=CH-) and a methoxy group (-OCH₃), which may influence its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₆N₂O₆ |
| Molecular Weight | 308.29 g/mol |
| Melting Point | 110-113 °C |
| CAS Number | 121582-52-3 |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. Research indicates that compounds with similar hydrazono structures exhibit significant antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism behind this activity is believed to be linked to the lipophilicity of the compound, which enhances cell membrane penetration.
Case Study : A study published in a peer-reviewed journal demonstrated that synthesized acylhydrazones, including derivatives similar to this compound, showed promising antibacterial effects comparable to established antibiotics. This study utilized various methods, including disk diffusion and minimum inhibitory concentration (MIC) assays, to assess efficacy against resistant bacterial strains .
Anticancer Activity
The anticancer properties of this compound are also under investigation. Compounds in this class have been shown to induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases and modulation of cell cycle regulators.
Research Findings : In vitro studies have indicated that certain derivatives exhibit cytotoxic effects on cancer cell lines, with mechanisms involving the disruption of mitochondrial function and induction of oxidative stress. These findings suggest that further exploration into this compound could lead to the development of new therapeutic agents for cancer treatment .
The biological activity of this compound is thought to involve multiple mechanisms:
- Hydrogen Bonding : The hydrazono group can form hydrogen bonds with biological macromolecules, potentially altering their function.
- Enzyme Interaction : The methoxyphenyl group may interact with various enzymes or receptors, affecting metabolic pathways.
- Reactive Oxygen Species (ROS) : The compound may induce ROS production, leading to oxidative damage in target cells.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with similar compounds is essential:
| Compound Name | Biological Activity | Structural Features |
|---|---|---|
| Dimethyl 2-[2-(4-fluorophenyl)hydrazono]-3-oxopentanedioate | Moderate Antimicrobial | Fluoro substituent may enhance reactivity |
| Dimethyl 2-[2-(4-chlorophenyl)hydrazono]-3-oxopentanedioate | High Anticancer | Chlorine substituent affects lipophilicity |
| Dimethyl 2-[2-(4-bromophenyl)hydrazono]-3-oxopentanedioate | Low Antimicrobial | Bromine may reduce interaction with membranes |
Q & A
Q. How does this compound’s bioactivity profile compare to halogenated analogs (e.g., 4-chlorophenyl derivatives)?
- Methodological Answer : Conduct parallel bioassays (e.g., antimicrobial disk diffusion) with analogs. Use principal component analysis (PCA) to cluster bioactivity patterns. Halogenated derivatives often show enhanced lipophilicity and membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
